molecular formula C6H6BrN3O2 B1503202 (2-Bromo-5-nitrophenyl)hydrazine CAS No. 100367-78-0

(2-Bromo-5-nitrophenyl)hydrazine

Cat. No. B1503202
M. Wt: 232.03 g/mol
InChI Key: YGKPMXOMDNPDHO-UHFFFAOYSA-N
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Patent
US07709521B2

Procedure details

To 2-bromo-5-nitro-aniline (5 g) in conc hydrochloric acid (50 ml) at 0° C. was added a solution of sodium nitrite (1.45 g) in water (20 ml). After 1 h, a solution of tin dichloride (8.73 g) in conc hydrochloric acid (15 ml) was added. The reaction was stirred for 30 min at 0° C. and 1 h at room temperature. The resulting solid was filtered off and recrystalised from hot ethanol. Yield 2.9 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.73 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].[N:12]([O-])=O.[Na+].[Sn](Cl)Cl>Cl.O>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH:4][NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.45 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.73 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 min at 0° C. and 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
CUSTOM
Type
CUSTOM
Details
recrystalised from hot ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.